Chlorfensulphide
Description
Historical Context and Evolution within Acaricidal Chemistry
The use of sulfur-containing compounds to control pests has ancient roots, with elemental sulfur being one of the earliest known pesticides, used by ancient Greeks to manage wheat smut adlonlinecourses.comfishersci.comcriver.com. The modern era of chemical acaricides, agents that target mites and ticks, began to take shape in the early 20th century. The timeline of development saw a progression through several major chemical classes, each introduced to address specific pest problems and, often, to replace predecessors that had become ineffective due to resistance or were identified as hazardous usda.gov.
Early efforts relied on inorganic compounds, with arsenical dips being introduced for livestock tick control in the early 1900s usda.gov. The mid-20th century marked a significant shift with the advent of synthetic organic pesticides. This era was initially dominated by organochlorines, such as DDT, and later by organophosphates, which were developed as less environmentally persistent alternatives mdpi.com. The continued evolution of acaricidal chemistry was driven by the need for new modes of action to combat growing pest resistance, leading to the introduction of classes like formamidines (e.g., amitraz) and synthetic pyrethroids in the 1970s and 1980s usda.govnih.gov.
Organosulfur compounds represent a diverse class of chemicals that have found wide application in agriculture as fungicides and pesticides researchgate.net. Synthetic organosulfur acaricides like Chlorfensulphide were developed within this broader context of chemical innovation, intended to offer specific activity against mite populations. However, like many compounds from this era, they were eventually superseded by newer agents with improved efficacy or more favorable environmental profiles.
Research Trajectories and Shifts in Application
The initial research trajectory for a compound like this compound would have focused on its efficacy as an acaricide. Studies would have been conducted to determine its activity against target mite species, such as those in the Tetranychus genus, which are significant agricultural pests nih.gov. This phase of research is characteristic of the product development lifecycle, where the primary goal is to establish utility for a specific application.
However, as the compound became obsolete for its original purpose, the focus of scientific inquiry has shifted significantly. Contemporary research on this compound is now almost exclusively concerned with its environmental fate and transport epa.gov. This reflects a broader trend in environmental science, where the long-term impacts of legacy and banned pesticides are a major area of study researchgate.netnih.gov. The scientific questions have evolved from "Is this compound effective?" to "Where does this compound go in the environment, how long does it persist, and what are its potential long-term effects?".
Modern analytical techniques have enabled researchers to study the environmental behavior of such compounds in detail. For this compound, this has led to the characterization of key environmental parameters, which indicate how the substance interacts with soil, water, and biological organisms. This data is crucial for assessing the environmental risk of sites contaminated with obsolete pesticides.
Below is an interactive data table summarizing the environmental fate and transport properties of this compound based on data from the U.S. Environmental Protection Agency (EPA).
| Property | Predicted Value | Unit | Description |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 7.94e+3 | L/kg | Indicates the tendency of a chemical to be adsorbed by soil and sediment. A high value suggests it is likely to be immobile in soil. |
| Bioconcentration Factor | 5.23e+4 | L/kg | Measures the accumulation of a chemical in an organism from water. A high value suggests a significant potential for bioaccumulation in aquatic organisms. |
| Biodegradation Half-Life | 5.13 | days | The time it takes for half the amount of a chemical to be broken down by biological processes. |
| Atmospheric Hydroxylation Rate | 1.62e-12 | cm³/molecule*sec | Relates to the rate at which the chemical is degraded in the atmosphere by hydroxyl radicals. |
Academic Implications of Obsolescence in Chemical Compound Studies
The obsolescence of a chemical compound like this compound carries significant implications for the academic community. The study of such "legacy chemicals" presents a unique set of challenges and shifts the focus of research disciplines.
Firstly, there are practical challenges in conducting research. Obtaining analytical standards for obsolete pesticides can be difficult, hindering the ability to accurately detect and quantify them in environmental samples. Furthermore, handling legacy stockpiles, which may be stored in deteriorating containers under poor conditions, poses significant safety risks and requires specialized expertise for disposal researchgate.net.
Secondly, the obsolescence of a compound drives a shift in research priorities. The field of study transitions from agricultural and synthetic chemistry to environmental science, toxicology, and remediation science. Academic research becomes focused on understanding the long-term consequences of past use, such as the contamination of soil and water resources, bioaccumulation in food chains, and potential chronic health effects nih.govbeyondpesticides.org. This shift necessitates interdisciplinary approaches, combining advanced analytical chemistry with environmental modeling and molecular toxicology to understand the compound's behavior and impact.
Finally, the study of obsolete compounds provides valuable lessons for the future of chemical design and regulation. By investigating the properties that led to the persistence and environmental accumulation of older pesticides, chemists can develop principles for "green chemistry," aiming to design new molecules that are both effective and inherently biodegradable, with minimal off-target effects. The history of compounds like this compound underscores the importance of a lifecycle perspective in chemical development, where the environmental fate of a molecule is considered from its initial design to its ultimate disposal.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2S/c13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBWACRUUUEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041771, DTXSID00859712 | |
| Record name | Chlorfensulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-[(4-Chlorophenyl)sulfanyl](2,4,5-trichlorophenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-74-0 | |
| Record name | Chlorfensulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfensulphide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfensulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORFENSULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B1G5582O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Analog Research
Synthetic Methodologies and Reaction Pathways
The synthesis of chlorfensulphide (Compound 19) is achieved through a specific chemical reaction involving two key precursors doi.org. The compound is obtained by the reaction of 2,4,5-trichlorobenzenediazonium chloride with 4-chlorothiophenol (B41493) doi.org. This synthetic pathway represents a structural transition from nitrogen-containing compounds to sulfur-containing products doi.org.
The reaction can be represented as follows:
Reaction Pathway for this compound Synthesis
This methodology highlights the formation of a diazo linkage (-N=N-) and a sulfanyl (B85325) group (-S-) bridging two chlorinated phenyl rings herts.ac.ukdoi.org.
Precursor Chemistry and Intermediate Compound Analysis
The synthesis of this compound relies on two principal precursor compounds: 2,4,5-trichlorobenzenediazonium chloride and 4-chlorothiophenol doi.org.
2,4,5-Trichlorobenzenediazonium chloride : This compound is a diazonium salt, typically generated from a primary aromatic amine (2,4,5-trichloroaniline) through a diazotization reaction. Diazonium salts are highly reactive intermediates in organic synthesis, particularly known for their ability to undergo coupling reactions, such as the one observed in the synthesis of this compound doi.org.
4-Chlorothiophenol : Also known as 4-chlorobenzenethiol, this compound is an organosulfur compound containing a thiol (-SH) group attached to a 4-chlorophenyl ring. Thiols are known for their nucleophilic properties, enabling them to react with electrophilic species like diazonium salts doi.org.
The reaction between these two precursors proceeds via a coupling mechanism, leading to the formation of the distinctive -N=N-S- bridge characteristic of this compound doi.org.
Designed Structural Modifications and Derived Compound Studies
This compound is recognized as a member of the "bridged diphenyl acaricides" herts.ac.uknih.govufrgs.br. While the compound itself is considered obsolete, its structural framework and pesticidal activity have historically served as a reference point in the broader field of chemical synthesis for new pesticidally active compounds herts.ac.ukgoogle.comgoogleapis.comgoogle.comgoogle.comepo.orggoogle.comoapi.intepo.orgepo.orggoogle.comgoogle.comgoogle.com.
Research in this area often focuses on developing novel heterocyclic derivatives with sulfur-containing substituents or other modifications to achieve improved biological activity, advantageous spectrum of activity, or enhanced environmental profiles google.comepo.orggoogle.comepo.org. Although this compound is frequently cited in lists of known pesticides within patent literature describing new chemical entities, detailed research findings specifically on designed structural modifications of this compound's core structure or comprehensive studies of its direct derived compounds are not extensively documented in the provided search results google.comgoogleapis.comgoogle.comgoogle.comepo.orggoogle.comoapi.intepo.orgepo.orggoogle.comgoogle.comgoogle.com. The focus of contemporary research appears to be on novel chemical classes that may offer different or improved properties compared to older compounds like this compound google.comepo.orggoogle.comepo.org.
Chemical Properties of this compound
The following table summarizes key chemical properties of this compound:
| Property | Value | Source |
| PubChem CID | 16770 | herts.ac.uk |
| CAS RN | 2274-74-0 | herts.ac.uk |
| IUPAC Name | (4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene | herts.ac.uk |
| Molecular Mass | 352.07 | herts.ac.uk |
| Substance Group | Bridged diphenyl insecticide; Bridged diphenyl acaricide | herts.ac.uk |
| Substance Origin | Synthetic | herts.ac.uk |
| Mode of Action | Non-systemic with contact action | herts.ac.uk |
| Isomeric Form | (E)-form | herts.ac.uk |
Environmental Fate and Transformation Mechanisms of Chlorfensulphide
Pathways of Environmental Degradation
The degradation of Chlorfensulphide in the environment is influenced by various factors, including soil composition and abiotic processes.
Specific and detailed information concerning the microbial biodegradation processes of this compound is scarce in publicly available scientific literature herts.ac.uk. Consequently, comprehensive characterizations of degrading microbial consortia, enzymatic mechanisms of biotransformation, and the genetic basis and regulation of these biodegradation pathways are not extensively documented.
No detailed research findings are available to characterize specific microbial consortia responsible for the degradation of this compound.
The enzymatic mechanisms involved in the biotransformation of this compound by microorganisms have not been explicitly described in the available literature.
Information on the genetic basis and regulatory mechanisms governing potential microbial biodegradation pathways for this compound is currently not documented.
Abiotic processes play a role in the environmental transformation of this compound, with some data available on its persistence in soil and degradation under specific chemical conditions.
In soil environments, this compound exhibits a moderate persistence. Its half-life (DT₅₀) in loamy and humous sandy soils is approximately 34 weeks scribd.com.
Table 1: Soil Degradation Half-Life of this compound
| Soil Type | Degradation Half-Life (DT₅₀) | Source |
| Loamy and Humous Sandy Soils | ~34 weeks | scribd.com |
Furthermore, this compound can undergo degradation through specific abiotic chemical reactions. A method for mineralizing pesticides, including this compound, involves the use of ferric reagents and peroxide google.com. This degradation can occur in acidic aqueous solutions, typically with a pH range of about 1.5 to 3.5, and preferably between 2.5 and 3.0 google.com. While degradation can proceed in the dark in the presence of oxygen and an added oxidizing agent like hydrogen peroxide, the process is significantly accelerated by light google.com. This method aims for substantial mineralization, converting the organic pesticide into inorganic compounds google.com.
Table 2: Calculated Environmental Properties of this compound
| Property | Value | Source |
| Log Kaw | 0.87 | rivm.nl |
| Log Koc | 0.97 | rivm.nl |
Compound Information
All compound names mentioned in this article and their corresponding PubChem CIDs are listed below.
Abiotic Transformation Dynamics
Phototransformation Pathways and Quantum Yields
Oxidative and Reductive Degradation Processes
Detailed research findings on the specific oxidative and reductive degradation processes of this compound are not extensively documented. While the compound undergoes degradation in the environment, as indicated by its half-life in soil, the precise mechanisms (e.g., specific oxidative reactions, microbial reductive pathways) have not been detailed in the available information. in2p3.fr
Environmental Partitioning and Transport Behavior
The environmental partitioning and transport behavior of this compound are influenced by its physicochemical properties, though comprehensive experimental data for all parameters are limited.
Sorption-Desorption Equilibria in Soil and Sediment Matrices
Direct experimental data for sorption-desorption coefficients such as Kd (distribution coefficient) and Koc (organic carbon-water (B12546825) partition coefficient) for this compound in soil and sediment matrices are not available. herts.ac.uk However, the compound exhibits a soil degradation half-life (DT₅₀) of approximately 34 weeks in loamy and humous sandy soils, suggesting some level of interaction and persistence within these matrices. in2p3.fr The calculated AlogP (octanol-water partition coefficient) for this compound is 7.447. mdpi.com A high AlogP value typically indicates a strong tendency for a compound to partition into organic matter, which would generally imply strong sorption to soil and sediment particles.
Table 1: Key Physicochemical Properties and Environmental Fate Indicators of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 352.07 | g/mol | herts.ac.uk |
| Melting Point | 123.5–124 | °C | orst.edu |
| AlogP | 7.447 | - | mdpi.com |
| Log Kaw (Henry's Law Constant) | 0.87 | - | pbl.nl |
| Soil DT₅₀ (loamy and humous sandy soils) | c. 34 | weeks | in2p3.fr |
| GUS Leaching Potential Index | Not calculable | - | herts.ac.uk |
| SCI-GROW Groundwater Index | Cannot be calculated | μg/L | herts.ac.uk |
| Photochemical Oxidative DT₅₀ (air) | Not calculable | hours | herts.ac.uk |
Leaching Potential and Groundwater Transport
The GUS (Groundwater Ubiquity Score) leaching potential index and the SCI-GROW (Screening Concentration in Groundwater) groundwater index for this compound are reported as not calculable or unavailable. herts.ac.uk Despite the lack of direct leaching data, the high AlogP value of 7.447 suggests that this compound would likely have a low leaching potential due to its strong affinity for organic matter in soil, which would tend to limit its mobility through the soil profile to groundwater.
Volatilization from Terrestrial and Aquatic Environments
This compound exhibits a very low vapor pressure at room temperature. in2p3.fr The Henry's Law Constant (log Kaw) for this compound is reported as 0.87. pbl.nl This value provides an indication of its propensity to volatilize from water into the atmosphere. While a log Kaw of 0.87 suggests some potential for volatilization from aquatic environments, the very low vapor pressure implies that volatilization from terrestrial surfaces would be limited.
Atmospheric Dispersion and Deposition Modeling
Specific data and models for the atmospheric dispersion and deposition of this compound are not detailed in the available literature. The photochemical oxidative half-life in air, which is a crucial parameter for assessing long-range atmospheric transport, is not calculable for this compound. herts.ac.uk Therefore, comprehensive atmospheric dispersion and deposition modeling for this compound cannot be performed with the currently available data.
Persistence Studies in Environmental Compartments
The understanding of this compound's persistence in various environmental compartments is constrained by a lack of extensive research findings herts.ac.uk. However, some data points exist, particularly concerning its dissipation in soil.
Field-Scale Dissipation Rates in Agricultural and Natural Soils
In soil environments, the transformation of pesticides is generally considered a primary factor controlling their persistence in the topsoil europa.eu. For this compound, available data indicate a moderate persistence in certain soil types. Specifically, studies have reported a dissipation half-life (DT₅₀) of approximately 34 weeks in loamy and humous sandy soils scribd.com. This suggests that this compound can persist in these agricultural and natural soil environments for several months under typical conditions.
The following table summarizes the available soil dissipation data for this compound:
| Environmental Compartment | Soil Type | Dissipation Half-Life (DT₅₀) | Source |
| Soil | Loamy and Humous Sandy Soils | c. 34 weeks | The Pesticide Manual scribd.com |
Aquatic Half-Lives and Water Column Persistence
Information specifically detailing the aquatic half-lives and water column persistence of this compound is largely unavailable in publicly accessible scientific literature herts.ac.uk. While this compound is known to be moderately toxic to fish and aquatic invertebrates, specific degradation rates or half-lives in water are not readily documented herts.ac.uk. The absence of such data highlights a gap in the comprehensive assessment of its aquatic environmental fate.
Sediment-Bound Residue Dynamics
Similar to aquatic persistence, detailed research findings on the dynamics of sediment-bound residues of this compound are not extensively reported herts.ac.uk. The lack of specific data on its partitioning to and degradation within sediments means that its long-term fate and potential accumulation in benthic environments remain largely uncharacterized herts.ac.uk.
Ecological Impact Research on Non Target Organisms
Effects on Aquatic Ecosystems
The environmental profile of Chlorfensulphide suggests a moderate potential for toxicity in aquatic environments. Hazard alerts classify its acute toxicity as moderate for both fish and aquatic invertebrates like Daphnia. herts.ac.uk
Impact on Non-Target Aquatic Invertebrate Populations
Direct research on this compound's impact on aquatic invertebrates is scarce. However, studies on the closely related compound 4,4'-dichlorodiphenyl sulfide (B99878) indicate potential for bioaccumulation. Research on the freshwater mussel, Anodonta woodiana, has explored the bioaccumulation and transformation of this compound, suggesting that related substances can be taken up by aquatic invertebrates.
Interactive Data Table: Toxicity of a Related Compound to Aquatic Invertebrates (Note: Data below is for the closely related compound 4,4'-dichlorodiphenyl sulfone, as specific data for this compound is not available.)
| Organism | Endpoint | Value | Reference |
| Water Flea (Daphnia) | EC50 | > 0.80 mg/L | herts.ac.uk |
| Water Flea (Daphnia) | NOEC/EC10 | 0.28 mg/L | herts.ac.uk |
| Water Flea (Daphnia) | LOEC | 0.56 mg/L | herts.ac.uk |
Influence on Fish Species and Associated Communities
Perturbations in Algal and Macrophyte Productivity
Research on a structurally similar compound, 4,4'-dichlorodiphenyl sulfide, provides insight into the potential effects on primary producers. A study on the green algae Scenedesmus obliquus demonstrated a dose-dependent growth inhibition. The toxicity of the compound to the algae was observed to increase with the duration of exposure.
Interactive Data Table: Acute Toxicity of a Related Compound to Scenedesmus obliquus (Note: Data below is for the closely related compound 4,4'-dichlorodiphenyl sulfide.)
| Exposure Time (hours) | EC50 (mg/L) |
| 24 | 1.736 |
| 48 | 1.172 |
| 72 | 0.994 |
| 96 | 0.820 |
No specific research findings on the effects of this compound on macrophyte productivity were found in the available literature.
Impact on Terrestrial Biota
Responses of Non-Target Arthropods in Agroecosystems
Detailed studies on the responses of non-target arthropods, such as predatory beetles (e.g., Carabidae) and spiders (e.g., Linyphiidae), to this compound exposure in agroecosystems are not available in the reviewed scientific literature. Assessing the impact of pesticides on these beneficial organisms is crucial, as they play a significant role in natural pest control. The lack of data for this compound prevents an evaluation of its specific risks to these important components of terrestrial biota.
Influence on Beneficial Invertebrate Populations (e.g., Pollinators, Soil Engineers)
Direct research detailing the effects of this compound on pollinators, such as bees, and soil engineers, like earthworms, is scarce. General knowledge regarding the impact of pesticides on these vital non-target organisms underscores the potential for adverse effects. Pesticides can harm beneficial insects through direct contact, ingestion of contaminated nectar and pollen, or exposure to residues in the environment. For soil-dwelling organisms like earthworms, exposure can occur through skin contact with treated soil and ingestion of contaminated organic matter.
Given the absence of specific data for this compound, it is not possible to provide a detailed assessment of its impact on these beneficial invertebrate populations. The environmental fate data available from the US Environmental Protection Agency (EPA) indicates a high soil adsorption coefficient (Koc) for this compound, suggesting it is likely to remain in the soil, potentially increasing exposure risk for soil-dwelling organisms. epa.gov However, without specific toxicity studies on species like earthworms, the actual impact remains unknown.
Table 1: Environmental Fate Properties of this compound
| Property | Experimental Average | Predicted Average | Unit |
| Soil Adsorption Coeff. (Koc) | 7.94e+3 | 7.94e+3 | L/kg |
| Biodegradation Half-Life | 5.13 | 5.13 | days |
| Bioconcentration Factor | 5.23e+4 | 5.23e+4 | L/kg |
| Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov |
Mechanisms of Ecological Perturbation and Biomarker Studies
Information on the specific mechanisms through which this compound may cause ecological disruption is not available in the reviewed literature. Similarly, biomarker studies that would indicate exposure and sublethal effects in non-target organisms have not been published for this compound.
Sublethal Effects on Reproductive and Developmental Biology
There is a significant lack of research into the sublethal effects of this compound on the reproductive and developmental biology of non-target invertebrates. Sublethal effects of pesticides can include reduced fertility, decreased offspring viability, and developmental abnormalities, which can have long-term consequences for population dynamics. Without specific studies on this compound, any discussion of its potential sublethal impacts would be purely speculative and not based on scientific evidence.
Disruption of Interspecies Interactions and Trophic Dynamics
The potential for this compound to disrupt interspecies interactions and trophic dynamics has not been a subject of published research. Pesticides can indirectly affect ecosystems by altering the abundance of key species, which can lead to cascading effects throughout the food web. For example, a decline in pollinator populations can impact plant reproduction, while a reduction in soil invertebrates can affect nutrient cycling and soil structure. The high bioconcentration factor of this compound suggests a potential for bioaccumulation in organisms, which could lead to biomagnification in the food chain. epa.gov However, without field or laboratory studies, the extent to which this compound impacts trophic dynamics remains unquantified.
Advanced Analytical Methodologies for Environmental Research
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical initial step in environmental analysis, ensuring that analytes are efficiently isolated from the complex sample matrix and are in a suitable form for subsequent analysis. organomation.com For compounds like Chlorfensulphide, which are semi-volatile and contain halogen atoms, specific extraction protocols are employed depending on the environmental matrix.
The choice of extraction protocol is highly dependent on the sample matrix to optimize the recovery of the target analyte while minimizing matrix interferences.
Water Samples: For aqueous environmental samples, liquid-liquid extraction (LLE) is a common technique used to isolate organic compounds. This involves transferring the aqueous sample to a separatory funnel and extracting the analytes into an immiscible organic solvent, such as hexane (B92381) or dichloromethane. organomation.com
Soil Samples: Analysis of solid matrices like soil typically involves solvent extraction. Homogenization of the soil sample is crucial before extraction to ensure representativeness and consistency of results. organomation.com For related chlorinated compounds, solvent extraction has been effectively used for their determination in soil. nih.gov
Biota Samples: For biological matrices, such as animal tissues, extraction methods are designed to separate the target compound from complex biological components. For chlorinated insecticides, including those in formulations with this compound, extraction with hexane followed by gas chromatography with electron capture detection has been reported for human blood samples. echemi.comnih.gov For other pesticide residues in complex biological matrices like shrimp tissue, sequential extraction with basic ethyl acetate (B1210297) and an acetonitrile-basic ethyl acetate mixture has been employed. nih.gov
Solid Phase Extraction (SPE) is a widely utilized technique for the concentration and clean-up of analytes from various environmental samples. It offers advantages such as reduced solvent consumption and improved selectivity compared to traditional liquid-liquid extraction. upf.edu For pesticide biomarkers in wastewater, SPE using cartridges like Oasis HLB has been successfully applied to concentrate target compounds. upf.edu Microextraction methods, such as solid-phase microextraction (SPME), offer miniaturized alternatives, reducing solvent use and sample volume, and could be applicable for this compound.
Advanced extraction techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE) offer efficient alternatives to conventional methods. Microwave-assisted extraction (MAE) is a well-established technique that provides reliable data for organic pollutant determination in various environmental matrices, including chlorinated pesticides. milestonesrl.com These methods utilize elevated temperatures and pressures (PLE) or supercritical fluids (SFE) to enhance extraction efficiency, reduce extraction times, and minimize solvent consumption compared to traditional techniques like Soxhlet extraction. milestonesrl.com While specific studies on this compound using PLE or SFE are not extensively documented, these techniques are generally applicable for the efficient extraction of semi-volatile organic compounds from complex environmental matrices.
Following extraction, environmental samples, particularly those from complex matrices like soil or biota, often require further clean-up to remove co-extracted interferences that could hinder chromatographic separation and detection. nih.gov Clean-up strategies aim to isolate the target analyte from matrix components that could cause signal suppression or enhancement, or foul the analytical system. For persistent organic pollutants, automated sample clean-up and purification systems are available, which can significantly reduce organic solvent consumption and eliminate the risk of cross-contamination. dspsystems.eu These systems often employ disposable columns with specific sorbents to selectively retain interferences while allowing the analyte to pass through or be eluted in a separate fraction.
Chromatographic Separation and Detection
Chromatographic techniques are fundamental for separating complex mixtures of environmental contaminants, allowing for the individual detection and quantification of target analytes. Gas Chromatography (GC) is a primary method for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govdigimat.inhcmuaf.edu.vn
For the separation and detection of this compound, Gas Chromatography (GC) is the preferred technique, often coupled with highly selective detectors that exploit its chemical properties.
Electron Capture Detector (ECD): Due to its four chlorine atoms, this compound is highly amenable to detection by an Electron Capture Detector (ECD). herts.ac.ukncats.iolilab-ecust.cn The ECD is known for its high sensitivity and selectivity towards compounds containing electronegative functional groups, such as halogens. drawellanalytical.comthermofisher.comchromatographyonline.com This makes ECD a highly suitable detector for the trace analysis of this compound in environmental samples. The determination of chlorinated insecticides, including formulations containing this compound, has been reported using GC coupled with an ECD. echemi.comnih.gov
Flame Photometric Detector (FPD): this compound contains a sulfur atom in its structure. herts.ac.ukncats.iolilab-ecust.cn The Flame Photometric Detector (FPD) is highly sensitive and selective for compounds containing sulfur and phosphorus. drawellanalytical.comthermofisher.com Therefore, an FPD could also be effectively used for the detection and quantification of this compound, providing an alternative or complementary detection method to ECD, particularly if sulfur-specific detection is desired.
Nitrogen-Phosphorus Detector (NPD): The presence of two nitrogen atoms in the diazene (B1210634) linkage of this compound's structure makes the Nitrogen-Phosphorus Detector (NPD) another relevant option. herts.ac.ukncats.iolilab-ecust.cn NPDs are highly selective and sensitive to compounds containing nitrogen or phosphorus, making them suitable for the analysis of various pesticides. drawellanalytical.comthermofisher.com
While not explicitly listed in the sub-section title, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also a powerful and often preferred technique for the analysis of environmental contaminants. GC-MS offers high sensitivity, selectivity, and provides confirmatory structural information, which is invaluable for identifying compounds in complex environmental matrices. nih.govdigimat.indrawellanalytical.com
Mechanistic Research on Acaricidal Mode of Action and Resistance
Biochemical and Molecular Targets in Target Acari
Despite the recognized acaricidal activity of bridged diphenyl compounds, comprehensive understanding of their primary mode of action and the specific molecular bases for their selectivity is largely unknown nih.govnih.gov. For Chlorfensulphide specifically, detailed studies on its biochemical and molecular targets within target acari are scarce.
Direct evidence detailing the interaction of this compound with specific enzyme systems in target acari is not extensively documented in available research. While other organochlorine compounds, which share some structural similarities, are known to interfere with axonic transmission of nerve impulses and disrupt the nervous system, and some bridged diphenyl acaricides like tetradifon (B1682753) have been shown to inhibit mitochondrial Mg²⁺-ATPase activity, such specific enzymatic targets for this compound itself have not been clearly elucidated nih.govmdpi.com. The lack of detailed information suggests that the precise biochemical pathways affected by this compound at the enzyme level are not well understood.
Similarly, there is a notable absence of detailed research on the direct binding of this compound to specific receptors or its modulation of signaling pathways within target mites. The general understanding of bridged diphenyl acaricides points to a gap in knowledge regarding their primary mode of action, which extends to their potential interactions with cellular receptors and subsequent signaling cascades nih.govnih.gov.
Evolution and Characterization of Acaricide Resistance
The development of resistance in mite populations to acaricides, including this compound, is a significant challenge in pest management. While this compound is an obsolete compound, historical reports provide insights into the nature of resistance that emerged against it.
Resistance to this compound has been documented in the two-spotted spider mite, Tetranychus urticae. A notable instance of field-evolved resistance was reported in Poland in 1974, where a T. urticae strain exhibited a 27-fold resistance level to this compound iloencyclopaedia.orgresearchgate.net. Research indicated that this resistance appeared to be primarily dependent on a single major gene researchgate.net. This suggests a relatively simple genetic basis for resistance development in this particular case, where a dominant or semi-dominant allele at a single locus conferred a significant increase in tolerance to the compound. Such monogenic control can facilitate rapid resistance evolution under continuous selection pressure nih.gov.
Table 1: Reported Resistance to this compound in Tetranychus urticae
| Species | Active Ingredient | Year of Report | Location | Type of Resistance | Resistance Factor (x) | Genetic Basis |
| Tetranychus urticae | This compound | 1974 | Poland | Field Evolved | 27 | Major gene |
Specific biochemical mechanisms of detoxification for this compound in resistant mite strains are not explicitly detailed in the available literature. However, in Tetranychus urticae, general mechanisms of pesticide detoxification are well-known and involve several enzyme families. These include cytochrome P450 monooxygenases (P450s), which are crucial for oxidative detoxification, and UDP-dependent glycosyl transferases (UGTs), involved in conjugation reactions that render xenobiotics more water-soluble for excretion mdpi.comgoogleapis.commdpi.comnih.gov. Carboxyl/choline esterases (CCEs) also play a role in metabolizing various pesticides mdpi.commdpi.com. While these enzyme systems are broadly implicated in acaricide resistance in mites, their specific contribution to this compound resistance has not been a focus of detailed research, likely due to the compound's obsolescence.
Cross-resistance occurs when resistance to one pesticide confers resistance to another, often through a shared biochemical mechanism googleapis.com. While some sources suggest that there is usually no cross-resistance between different types of acaricides, it is also acknowledged that chemical control can lead to broad cross-resistance within and between pesticide classes in T. urticae, contributing to rapid resistance development chemicalbook.comcsic.es. For this compound, the historical resistance reported in T. urticae did prompt investigations into its relationship with other acaricides of the time, such as binapacryl (B1667083) and tetradifon researchgate.net. However, explicit, detailed cross-resistance patterns involving this compound with a wide range of other acaricides are not extensively documented. The general implication for resistance management, even for obsolete compounds like this compound, is the importance of understanding resistance mechanisms to inform the strategic rotation or mixture of acaricides with different modes of action to delay the onset and spread of resistance chemicalbook.com.
Regulatory Science and Environmental Assessment Frameworks
Scientific Basis for International Chemical Management and Classification
Persistent Organic Pollutants (POPs) Screening Methodologies
Persistent Organic Pollutants (POPs) are a group of chemicals that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for extended periods, become widely distributed geographically, accumulate in fatty tissues of living organisms, and are toxic to humans and wildlife. chemsec.org Screening methodologies for POPs aim to identify substances exhibiting these characteristics to prevent their widespread environmental contamination. These methodologies often involve evaluating a chemical's persistence in various environmental compartments (air, water, soil), its potential for bioaccumulation in the food web, and its toxicity. chemsec.orglabmanager.com
Chlorfensulphide has been subjected to screening assessments for its potential as a POP candidate. In a screening and ranking assessment conducted by RIVM, this compound (CAS RN: 2274-74-0) was evaluated for its persistence and bioaccumulation potential. rivm.nl The results indicated a persistence score of 0.87 and a bioaccumulation score of 0.97, leading to a combined score of 1.84. rivm.nl These scores are indicative of properties that warrant further investigation under POPs criteria.
Table 1: this compound POPs Screening Data rivm.nl
| Parameter | Value |
| CAS RN | 2274-74-0 |
| Persistence Score | 0.87 |
| Bioaccumulation Score | 0.97 |
| Combined Score | 1.84 |
Persistent, Bioaccumulative, and Toxic (PBT) Substance Identification Criteria
The identification of Persistent, Bioaccumulative, and Toxic (PBT) substances is a key component of chemical regulation, such as under REACH Annex XIII in the European Union. europa.eureachonline.eu PBT substances are characterized by their longevity in the environment, their tendency to accumulate in living organisms, and their inherent toxicity. chemsec.orgreachonline.eu These properties can lead to serious and long-term irreversible effects, even at low concentrations, as they can build up and become concentrated over time and magnify through the food chain. chemsec.org
The criteria for PBT identification typically involve:
Persistence (P): The substance degrades slowly in the environment.
Bioaccumulation (B): The substance has a high potential to accumulate in living organisms.
Toxicity (T): The substance causes adverse effects on living organisms. chemsec.orgreachonline.eu
For this compound, its inclusion in screening lists for potential PBT candidates is supported by its measured persistence and bioaccumulation scores. rivm.nl While specific detailed toxicity data in the context of PBT criteria were not extensively available in the search results, it is noted that this compound is moderately toxic to fish and aquatic invertebrates. herts.ac.uk This moderate toxicity, combined with its persistence and bioaccumulation potential, suggests that it aligns with the concerns addressed by PBT substance identification criteria. herts.ac.ukrivm.nlchemsec.org
Scientific Research Supporting Obsolete Pesticide Management and Site Remediation
Obsolete pesticides, including compounds like this compound, are stockpiles of pesticides that can no longer be used for their original purpose and often pose significant environmental and health risks. herts.ac.ukworldbank.orgfao.org These stockpiles can result from various factors, such as bans on certain chemicals, degradation of product quality, or lack of appropriate storage and disposal infrastructure. fao.org Scientific research plays a vital role in developing and supporting the frameworks for managing these hazardous materials and remediating contaminated sites.
The management of obsolete pesticides involves a complex process that typically begins with a detailed inventory and risk assessment of the stockpiles and any associated contaminated sites. basel.intworldbank.org This requires understanding the chemical properties of the pesticides involved, such as their environmental fate and potential for leaching into soil and groundwater. fao.org For instance, liquid pesticides can leak from corroded drums, contaminating soil and water, while powdered pesticides can be dispersed by wind. fao.org
Scientific research supports various remediation techniques for contaminated sites:
Risk Assessment and Prioritization: Methodologies like the Pesticides Stock Management System (PSMS) and the FAO Rapid Environmental Assessment for contaminated sites are used to prioritize sites based on the urgency for risk management and the estimated risk to human health and the environment. worldbank.orgfao.org
Site Decontamination: Depending on the assessment of contamination, plans for site decontamination are developed, which can include in situ or ex situ methods. worldbank.org This often requires a thorough understanding of how different pesticides interact with soil types and other environmental factors. fao.org
Remediation Techniques: Common approaches include:
Removal of Contamination: Excavation of contaminated soil and pumping of contaminated groundwater. fao.org
Containment: Covering contaminated soil with impermeable layers (e.g., buildings, asphalt) or preventing contaminated groundwater flow. fao.org
Preventing Human Contact: Covering contamination with clean soil, fencing off affected areas, and closing contaminated wells. fao.org
The process of cleaning up contaminated sites is technically complex and costly, often requiring chemical analysis to identify unknown pesticides and determine the extent of contamination. fao.org Scientific efforts are continuously aimed at developing cost-effective and environmentally sound methods for dealing with pesticide-contaminated soil, particularly in developing countries. fao.org As an obsolete acaricide, this compound falls under the scope of these management and remediation efforts, necessitating the application of such scientifically supported frameworks to mitigate its environmental impact. herts.ac.ukworldbank.orgfao.orgbasel.intworldbank.orgfao.org
Q & A
Q. What are the established synthesis routes for Chlorfensulphide, and how can researchers optimize reaction conditions for purity?
- Methodological Answer : Begin with a literature review of peer-reviewed journals (e.g., via databases like Chemical Abstracts/Scifinder Scholar) to identify synthesis protocols. Optimize reaction parameters (e.g., temperature, solvent systems, catalysts) using Design of Experiments (DoE) approaches to assess their impact on yield and purity. Ensure reproducibility by documenting detailed procedures, including purification steps (e.g., recrystallization, chromatography) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Employ a combination of spectroscopic methods (NMR, FT-IR, UV-Vis) and chromatographic techniques (HPLC, GC-MS) for structural confirmation. Validate physicochemical properties (e.g., solubility, log P) using standardized OECD guidelines. Cross-reference data with primary literature to identify inconsistencies .
Q. How can researchers design a preliminary toxicological assessment of this compound using in vitro models?
- Methodological Answer : Select cell lines (e.g., HepG2 for hepatotoxicity) and conduct dose-response assays (IC50 determination). Include positive and negative controls, and validate results using statistical tests (e.g., ANOVA with post-hoc analysis). Document protocols in alignment with ethical guidelines for non-clinical studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to elucidate this compound’s reaction mechanisms?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and compare theoretical intermediates with experimental spectroscopic data. Validate simulations using kinetic studies (e.g., Arrhenius plots) and isotopic labeling. Address discrepancies by refining computational parameters (e.g., basis sets, solvation models) .
Q. What statistical approaches are recommended for resolving discrepancies in this compound’s toxicity data across studies?
- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies. Use heterogeneity tests (e.g., Cochran’s Q) to identify outlier datasets. Employ sensitivity analysis to assess the impact of experimental variables (e.g., exposure duration, model organisms). Publish raw data in supplementary materials to enable replication .
Q. How can researchers design a longitudinal study to assess this compound’s environmental persistence in aquatic ecosystems?
- Methodological Answer : Establish microcosm/mesocosm systems simulating natural conditions. Monitor degradation kinetics via LC-MS/MS and quantify metabolites. Use multivariate analysis (e.g., PCA) to correlate environmental factors (pH, microbial activity) with degradation rates. Include control systems without this compound to account for background interference .
Methodological Frameworks for Data Analysis
Q. How should researchers conduct a systematic literature review on this compound’s environmental impact?
- Methodological Answer :
- Database Selection : Use AGRICOLA, BIOSIS, and Environmental Science and Pollution Management for comprehensive coverage .
- Keyword Strategy : Combine terms like “this compound degradation,” “bioaccumulation,” and “ecotoxicology” with Boolean operators.
- Quality Assessment : Exclude studies lacking raw data or clear methodologies. Prioritize primary sources over reviews .
Q. What steps are critical for validating contradictory data on this compound’s degradation pathways?
- Methodological Answer :
- Replicate Experiments : Repeat studies under identical conditions to verify reproducibility.
- Expert Consensus : Apply Delphi techniques to aggregate interpretations from independent researchers, using iterative rounds of anonymous feedback to resolve conflicts .
- Cross-Disciplinary Validation : Integrate chemical analysis with microbiological assays to confirm biodegradation mechanisms .
Experimental Design and Reporting Standards
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Include exact molar ratios, equipment specifications, and environmental controls (humidity, temperature).
- Supporting Information : Provide NMR spectra, chromatograms, and purity data in supplementary files. Reference established characterization methods from the Beilstein Journal of Organic Chemistry .
Q. What ethical and logistical considerations apply to in vivo toxicology studies of this compound?
- Methodological Answer :
- Ethical Approval : Obtain clearance from institutional animal care committees (IACUC).
- Sample Size Justification : Use power analysis to determine minimum cohort sizes.
- Data Transparency : Report all adverse events, even if statistically non-significant .
Data Presentation Guidelines
Q. How should researchers present this compound’s ecotoxicological data in publications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
